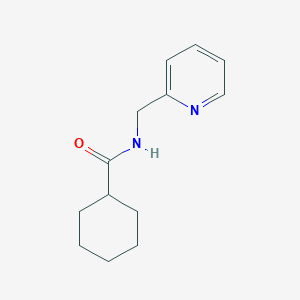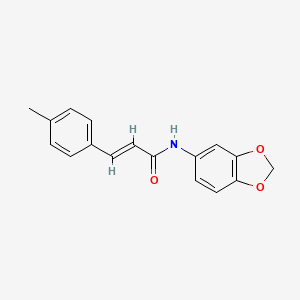
N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide, also known as MDMA, is a synthetic drug that has gained popularity in the recreational drug scene. However, this compound has also gained attention in scientific research due to its potential therapeutic benefits.
作用机制
N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep. This compound also stimulates the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects:
This compound use can cause a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. Long-term use of this compound can lead to neurotoxicity, which can result in memory impairment and other cognitive deficits.
实验室实验的优点和局限性
N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, there are also limitations to using this compound in lab experiments. Its recreational use can make it difficult to obtain and control the purity of the compound. Additionally, the potential for neurotoxicity and other adverse effects must be carefully considered when designing experiments.
未来方向
There are several potential future directions for N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide research. One area of interest is the use of this compound in combination with other psychoactive compounds, such as psilocybin or ketamine, to enhance therapeutic effects. Another area of interest is the development of safer and more effective this compound analogs that can be used in clinical settings. Finally, more research is needed to understand the long-term effects of this compound use and to develop strategies for minimizing the risks associated with its use.
Conclusion:
This compound is a synthetic drug that has gained popularity in the recreational drug scene. However, scientific research has shown that this compound has potential therapeutic benefits for treating mental health disorders such as PTSD and anxiety. While there are advantages to using this compound in lab experiments, there are also limitations and risks that must be carefully considered. Future research should focus on developing safer and more effective this compound analogs and understanding the long-term effects of this compound use.
合成方法
N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide is synthesized from safrole, a compound found in the root bark of sassafras trees. The synthesis process involves several steps, including isomerization, reduction, and acylation. The final product is a white crystalline powder that can be ingested orally, snorted, or injected.
科学研究应用
N-1,3-benzodioxol-5-yl-3-(4-methylphenyl)acrylamide has been studied for its potential therapeutic benefits in treating various mental health disorders, including post-traumatic stress disorder (PTSD) and anxiety. Studies have shown that this compound-assisted psychotherapy can improve symptoms of PTSD and anxiety in patients who have not responded to traditional treatments.
属性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-2-4-13(5-3-12)6-9-17(19)18-14-7-8-15-16(10-14)21-11-20-15/h2-10H,11H2,1H3,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGUZTVRHUWGOY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-chloro-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B5784763.png)
![2-{4-[4-(dimethylamino)benzyl]-1-piperazinyl}ethanol](/img/structure/B5784764.png)
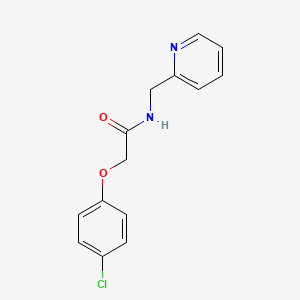
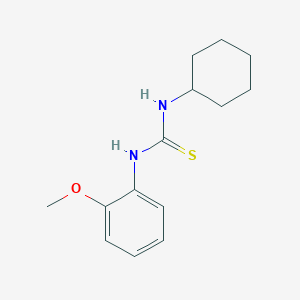
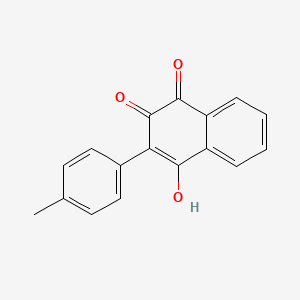
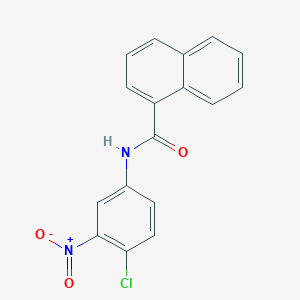

![1-[(4-cyclohexylphenyl)sulfonyl]indoline](/img/structure/B5784797.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B5784800.png)

